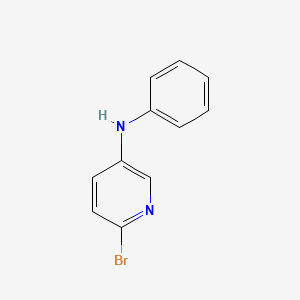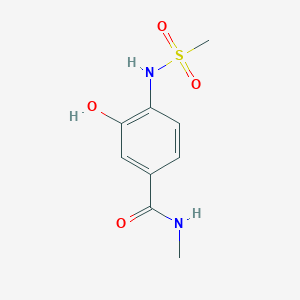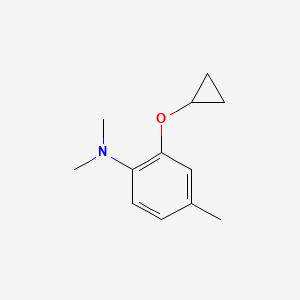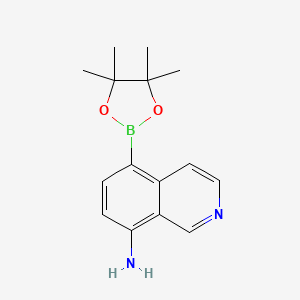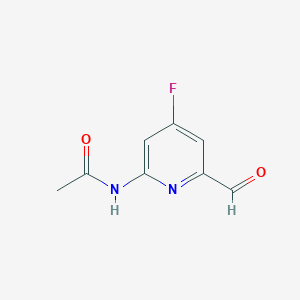
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide is an organic compound with the molecular formula C8H7FN2O2. It is a derivative of pyridine, characterized by the presence of a fluoro group at the 4-position, a formyl group at the 6-position, and an acetamide group at the 2-position.
Vorbereitungsmethoden
The synthesis of N-(4-Fluoro-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-aminopyridine with acetic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and bacterial infections.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as improved thermal stability and electronic conductivity.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-(4-Fluoro-6-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease progression . The exact molecular targets and pathways depend on the specific application and the structure of the bioactive molecule derived from this compound.
Vergleich Mit ähnlichen Verbindungen
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide can be compared with other similar compounds, such as:
N-(5-Fluoro-3-formylpyridin-2-YL)acetamide: This compound has a similar structure but with the fluoro group at the 5-position.
N-(5-Formylpyridin-2-YL)acetamide: Lacks the fluoro group, resulting in distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C8H7FN2O2 |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
N-(4-fluoro-6-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7FN2O2/c1-5(13)10-8-3-6(9)2-7(4-12)11-8/h2-4H,1H3,(H,10,11,13) |
InChI-Schlüssel |
SWDJFRNVTVELSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








